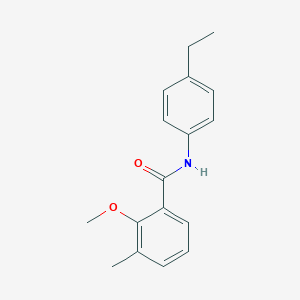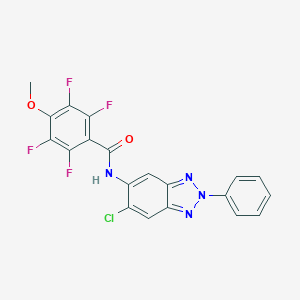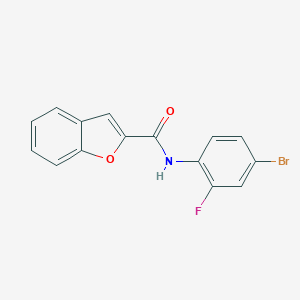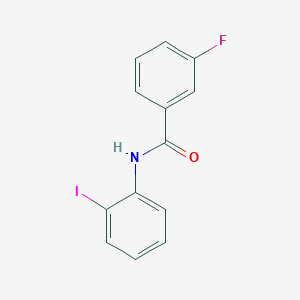![molecular formula C22H22ClN3O4S B250814 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B250814.png)
5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in the development and activation of immune cells, particularly B cells, and has been implicated in various autoimmune diseases and B cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of these diseases.
Mecanismo De Acción
5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation and activation. BTK is a key signaling molecule downstream of the B cell receptor (BCR) and other immune receptors, and its activation leads to the activation of downstream pathways involved in B cell proliferation, survival, and differentiation. By inhibiting BTK, 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide blocks these pathways and suppresses B cell activation and antibody production.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide has been shown to have potent inhibitory effects on BTK in vitro and in vivo. In preclinical models, 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide reduced B cell activation, antibody production, and cytokine secretion. 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide also showed antitumor activity in preclinical models of B cell malignancies by inducing apoptosis and inhibiting cell proliferation. In clinical trials, 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide has been well tolerated and has shown promising efficacy in patients with various autoimmune diseases and B cell malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide has several advantages as a research tool for studying B cell biology and diseases. It is a potent and selective inhibitor of BTK, and its mechanism of action is well characterized. 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide has been extensively studied in preclinical models and has shown promising results in clinical trials. However, 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide also has some limitations. It is a small molecule inhibitor and may have off-target effects on other kinases. It may also have limited efficacy in patients with BTK mutations or resistance to BTK inhibitors.
Direcciones Futuras
There are several future directions for research on 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide. One area of interest is the development of combination therapies that target multiple pathways involved in B cell activation and survival. Another area of interest is the identification of biomarkers that can predict response to 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide and other BTK inhibitors. Additionally, further studies are needed to understand the long-term safety and efficacy of 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide in patients with autoimmune diseases and B cell malignancies.
Métodos De Síntesis
The synthesis of 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide involves several steps starting from commercially available starting materials. The key intermediate is the 4-chloro-2-nitroaniline, which is converted to the corresponding amine via reduction with palladium on carbon. The amine is then coupled with the 4-(methylsulfonyl)-1-piperazine-1-carboxylic acid to form the piperazine derivative. The furan ring is introduced via a Suzuki coupling reaction between the piperazine derivative and the 4-chlorophenylboronic acid. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide has been extensively studied in preclinical models of autoimmune diseases and B cell malignancies. In a mouse model of rheumatoid arthritis, 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide was shown to reduce joint inflammation and destruction by inhibiting B cell activation and antibody production. In a mouse model of lupus, 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide improved survival and reduced kidney damage by suppressing autoantibody production. In preclinical models of B cell malignancies, 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide showed potent antitumor activity by inducing apoptosis and inhibiting cell proliferation.
Propiedades
Fórmula molecular |
C22H22ClN3O4S |
|---|---|
Peso molecular |
459.9 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H22ClN3O4S/c1-31(28,29)26-14-12-25(13-15-26)19-8-6-18(7-9-19)24-22(27)21-11-10-20(30-21)16-2-4-17(23)5-3-16/h2-11H,12-15H2,1H3,(H,24,27) |
Clave InChI |
HJSDSMSDYZFWPQ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
SMILES canónico |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250732.png)








![5-chloro-N-[2-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B250746.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250748.png)
![4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B250750.png)

![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,5-dimethoxybenzamide](/img/structure/B250753.png)